molecular formula C13H11N3O6 B2811080 6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one CAS No. 797779-25-0

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

Cat. No.: B2811080
CAS No.: 797779-25-0
M. Wt: 305.246
InChI Key: CMQVRIGGZWFQOV-HYXAFXHYSA-N
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Description

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with hydroxy, methoxy, and nitro groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with nitropyrimidinones under basic conditions, followed by hydrolysis and purification steps. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-hydroxy-2-[(Z)-2-(4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one: Lacks the hydroxy group on the phenyl ring, potentially altering its chemical properties.

    6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-4(3H)-pyrimidinone: Lacks the nitro group, which may influence its reactivity and interactions.

Uniqueness

The unique combination of hydroxy, methoxy, and nitro groups in 6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6/c1-22-9-4-2-7(6-8(9)17)3-5-10-14-12(18)11(16(20)21)13(19)15-10/h2-6,17H,1H3,(H2,14,15,18,19)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQVRIGGZWFQOV-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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